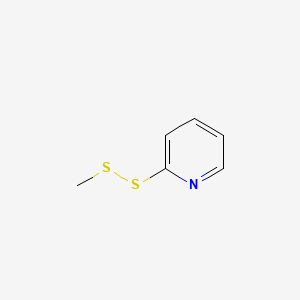

Methyl 2-pyridyl disulfide

Description

Significance of Pyridyl Disulfides as Reagents in Organic and Bioorganic Chemistry

Pyridyl disulfides, and specifically Methyl 2-pyridyl disulfide, are highly valued reagents due to the reactivity of their disulfide bond, which makes them excellent precursors for synthesizing unsymmetrical disulfides. nih.govnih.govnih.gov Their primary significance lies in their application in thiol-disulfide exchange reactions. nih.govrsc.orgacs.orgresearchgate.netrsc.org This reaction is a cornerstone of bioconjugation, a process that involves linking molecules to biomolecules such as peptides, proteins, and oligonucleotides. acs.orgnih.govacs.orgnih.govresearchgate.net

The thiol-disulfide exchange with a pyridyl disulfide is particularly efficient because the departing group, pyridine-2-thione, is a stable, unreactive thioketone. rsc.orgiris-biotech.de This stability provides a thermodynamic driving force, shifting the reaction equilibrium toward the formation of the new disulfide product. rsc.orgacs.org This high selectivity and efficiency under mild conditions make pyridyl disulfides ideal for modifying sensitive biological molecules. acs.orgacs.org

The applications of this chemistry are extensive and include:

Bioconjugation : Attaching therapeutic agents, fluorescent dyes, or polymers like PEG to proteins and antibodies. acs.orgnih.govacs.orgthermofisher.com

Drug Delivery : Incorporating disulfide bonds into drug delivery systems, such as nanoparticles and liposomes, which can be cleaved in the reducing environment inside cells to release a therapeutic cargo. nih.govnih.goviris-biotech.deacs.org

Polymer Chemistry : Synthesizing redox-responsive polymers and hydrogels whose properties can be altered by the cleavage of disulfide crosslinks. rsc.orgrsc.orgjsta.cl

Peptide and Protein Chemistry : Creating specific disulfide bridges within or between peptide chains to stabilize their structure or for analytical purposes like titrating free thiol groups. nih.govthieme-connect.deresearchgate.net

| Application Area | Specific Use of Pyridyl Disulfide Reagents | Key Advantage |

|---|---|---|

| Bioconjugation | Covalent attachment of labels, drugs, or polymers to proteins, peptides, and nanoparticles. acs.orgnih.govacs.orgthermofisher.com | High selectivity for thiol groups under mild, physiological conditions. acs.orgiris-biotech.de |

| Drug Delivery | Formation of redox-sensitive linkers for controlled release of cargo inside cells. nih.goviris-biotech.deacs.org | Linker stability in circulation and cleavage in the high-glutathione intracellular environment. nih.goviris-biotech.de |

| Polymer Science | Synthesis of functional polymers and redox-responsive materials. rsc.orgrsc.orgjsta.cl | Facile post-polymerization modification and creation of dynamic covalent networks. rsc.orgacs.org |

| Peptide Synthesis | Site-directed formation of interchain and intrachain disulfide bonds. thieme-connect.deresearchgate.net | Formation of a stable pyridine-2-thione byproduct drives the reaction to completion. rsc.orgacs.org |

| Organic Synthesis | Preparation of unsymmetrical disulfides. nih.govnih.govrsc.org | Acts as an electrophilic sulfur source that reacts cleanly with thiol nucleophiles. rsc.org |

Historical Context and Evolution of this compound Research

The development of pyridyl disulfide chemistry is rooted in the broader field of heterocyclic sulfenyl chemistry. Research into these compounds gained momentum with the goal of creating reagents for the specific modification of thiol groups in biological systems.

This compound was first introduced as a novel reagent in 1982 by T. Kimura and colleagues. nih.gov Their research demonstrated its utility for the titration of thiol groups in peptides and proteins and for their temporary protection via the formation of a mixed disulfide. nih.gov This initial work established the fundamental reactivity that would be exploited in numerous future applications.

Shortly after its introduction, a more rapid and convenient synthesis for this compound was reported, involving the thiomethylation of 2-thiopyridone with methyl methanethiosulfonate, making the reagent more accessible for broader use. nih.gov

Since these foundational studies, research on this compound and related compounds has evolved significantly. Initially used for basic thiol quantification and protection, its application has expanded into complex, cutting-edge areas. nih.govthieme-connect.de In the late 20th and early 21st centuries, the rise of polymer chemistry and biotechnology led to the adoption of pyridyl disulfide reagents for creating advanced materials and bioconjugates. rsc.orgacs.orgrsc.orgresearchgate.net Researchers began incorporating pyridyl disulfide moieties into polymer chains to create "smart" materials that respond to redox stimuli. rsc.orgrsc.orgjsta.cl Its role in bioconjugation has become particularly prominent, forming the basis for attaching drugs to antibodies and creating targeted delivery systems. acs.orgnih.goviris-biotech.de

Structural Features and Chemical Environment of the Disulfide Linkage within this compound

The chemical structure of this compound consists of a methyl group (CH₃) and a 2-pyridyl group linked by a disulfide (–S–S–) bond. This seemingly simple arrangement imparts a unique and highly useful reactivity to the molecule.

The key to its function is the chemical environment of the disulfide bond. The pyridine (B92270) ring, particularly with the nitrogen atom at the ortho position relative to the sulfur, acts as an electron-withdrawing group. This electronic effect polarizes the S–S bond, making the sulfur atom adjacent to the pyridine ring more electrophilic and thus more susceptible to nucleophilic attack. This "activation" of the disulfide bond is central to its reactivity with thiols. nih.govmdpi.com

When a thiol (R-SH) attacks the activated disulfide, the S-S bond is cleaved. nih.gov This thiol-disulfide exchange results in the formation of a new, unsymmetrical disulfide (R-S-S-CH₃) and the release of 2-mercaptopyridine (B119420). thieme-connect.de This product, 2-mercaptopyridine, rapidly tautomerizes to the more stable pyridine-2-thione form. rsc.org The formation of this stable, non-nucleophilic thione prevents the reverse reaction and drives the equilibrium towards the products, ensuring high yields in conjugation reactions. rsc.orgacs.org

Structural studies of related pyridyl disulfide compounds provide insight into the geometry of the disulfide bridge. For instance, analysis of bis(2-pyridylmethyl)disulfide complexes shows a C-S-S-C torsion angle around 102°, which is typical for disulfides, and an S-S bond length of approximately 2.040 Å. researchgate.net In another related molecule, a substituted pyridine disulfide, the S-S bond length was found to be 2.1167 Å. researchgate.net These structural parameters are consistent with a stable yet reactive disulfide linkage, poised for interaction with nucleophiles.

| Structural Feature | Description | Significance |

|---|---|---|

| Core Structure | A methyl group and a 2-pyridyl group are connected by a disulfide linkage. | Creates an unsymmetrical disulfide with specific reactivity. |

| Disulfide Bond (S-S) | The covalent bond between the two sulfur atoms. In related compounds, the bond length is approximately 2.04-2.12 Å. researchgate.netresearchgate.net | This bond is the site of the chemical reaction, cleaving upon nucleophilic attack. nih.gov |

| 2-Pyridyl Group | An aromatic, nitrogen-containing heterocycle attached to one of the sulfur atoms. | Acts as an electron-withdrawing group, "activating" the disulfide bond for reaction. nih.govmdpi.com |

| Leaving Group | Upon reaction with a thiol, 2-mercaptopyridine is released, which tautomerizes to pyridine-2-thione. rsc.org | The formation of the highly stable pyridine-2-thione provides the thermodynamic driving force for the reaction. rsc.orgacs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(methyldisulfanyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c1-8-9-6-4-2-3-5-7-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHANCCMWYDZQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212849 | |

| Record name | Methyl 2-pyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63434-91-3 | |

| Record name | Methyl 2-pyridyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063434913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-pyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Principles of Methyl 2 Pyridyl Disulfide

Thiol-Disulfide Exchange Reactions: Fundamental Principles

Thiol-disulfide exchange is a cornerstone of the reactivity of methyl 2-pyridyl disulfide. This reaction involves the interaction of a thiol with the disulfide bond, leading to the formation of a new, mixed disulfide. The efficiency and specificity of this process are governed by several key mechanistic and environmental factors.

Nucleophilic Attack and Formation of New Disulfides

The fundamental mechanism of the thiol-disulfide exchange reaction is a bimolecular nucleophilic substitution (SN2) process. nih.govresearchgate.netnih.gov In this reaction, the deprotonated form of a thiol, the thiolate anion (RS⁻), acts as the nucleophile. mdpi.comnih.gov The thiolate anion is a significantly more potent nucleophile than its protonated thiol counterpart. nih.gov

The reaction proceeds via a single transition state, where the nucleophilic thiolate attacks one of the sulfur atoms of the this compound. nih.gov This attack occurs with a linear arrangement of the three participating sulfur atoms (the attacking thiolate sulfur, the central disulfide sulfur, and the leaving group sulfur). nih.gov This collinear arrangement is a characteristic feature of SN2 reactions at sulfur. researchgate.net The negative charge becomes delocalized over this linear trisulfide-like transition state, with significant charge density on the attacking and leaving sulfur atoms. nih.govnih.gov Following the formation of this transition state, the sulfur-sulfur bond cleaves, resulting in the formation of a new mixed disulfide (the desired product) and the release of the 2-pyridinethione leaving group. rsc.org

The selection of which sulfur atom of the disulfide is attacked depends on factors such as steric hindrance and the electronic properties of the substituents. nih.gov In the case of this compound, the pyridyl group influences the electrophilicity of the adjacent sulfur atom, making it susceptible to nucleophilic attack.

Role and Spectrophotometric Monitoring of the 2-Pyridinethione Leaving Group

A significant advantage of using this compound and related pyridyl disulfides in bioconjugation and other chemical modifications is the nature of the leaving group, 2-pyridinethione. rsc.org Upon its release during the thiol-disulfide exchange reaction, 2-pyridinethione exists in tautomeric equilibrium with its thiol form, 2-mercaptopyridine (B119420). However, the thione form is predominant. rsc.orgwikipedia.org

Crucially, the 2-pyridinethione leaving group is a chromophore, meaning it absorbs light at a specific wavelength. This property allows for the real-time, non-destructive monitoring of the reaction progress using a spectrophotometer. nih.govlookchem.com The formation of 2-pyridinethione can be quantified by measuring the increase in absorbance at approximately 343 nm. nih.gov The molar extinction coefficient of 2-pyridinethione at this wavelength has been reported to be 8.08 × 10³ M⁻¹cm⁻¹. nih.gov This spectrophotometric assay provides a straightforward method to determine the extent of the reaction and quantify the amount of modified product formed. lookchem.com

The stability of the 2-pyridinethione leaving group is another key feature. In its thione form, it is not nucleophilic and does not readily participate in further thiol-disulfide exchange reactions, which helps to drive the initial reaction to completion. rsc.org

Radical-Mediated Disulfide Bond Cleavage Mechanisms

While the thiol-disulfide exchange represents a common reaction pathway, the disulfide bond of this compound can also be cleaved through radical-mediated mechanisms. These pathways are distinct from the nucleophilic substitution reactions and are typically initiated by radical species.

Investigation of Cleavage Pathways in Model Systems

The cleavage of disulfide bonds by radical species has been investigated in various model systems, often utilizing techniques like mass spectrometry. rsc.orgnih.gov One proposed mechanism involves a direct homolytic substitution (SH2) reaction, where a radical species directly attacks one of the sulfur atoms of the disulfide bond. rsc.orgresearchgate.net This attack leads to the concomitant cleavage of the S–S bond, generating a new sulfide (B99878) and a thiyl radical. rsc.org

For example, studies using covalently attached acetyl radicals on peptides containing disulfide bonds have shown highly selective S–S bond cleavage. rsc.orgnih.gov The findings from these model systems are considered to be generally applicable to other radical-driven disulfide bond cleavages, including those initiated by methyl pyridyl radicals. rsc.orgnih.gov

Alternative, though often minor, pathways can be initiated by hydrogen abstraction from the carbon atoms adjacent (alpha or beta) to the disulfide bond. rsc.orgnih.gov This initial hydrogen abstraction generates a carbon-centered radical, which can then undergo subsequent reactions, such as β-cleavage, to induce the scission of either the C–S or S–S bond. rsc.orgnih.gov The formation of disulfide radical anions upon electron transfer is another pathway that leads to the cleavage of the S-S bond. researchgate.net

Energetics and Activation Barriers of S–S Bond Cleavage

The energetics of S–S bond cleavage are crucial in determining the favored reaction pathway. The homolytic bond dissociation energy for typical dialkyl disulfides ranges from 50-65 kcal/mol. mdpi.com In the context of radical-mediated reactions, the activation energy for direct SH2 attack on the sulfur atom has been shown to be substantially lower than that required for cleaving other bonds within a peptide backbone. rsc.orgnih.gov

Quantum chemical calculations have estimated that the activation energy for S–S bond cleavage via direct acetyl radical attack is approximately 9–10 kcal/mol lower than the barriers for peptide backbone fragmentation. rsc.org This lower activation barrier explains why radical-induced disulfide bond cleavage is often a highly selective and preferred fragmentation pathway in techniques like radical-driven mass spectrometry. rsc.orgnih.gov

In contrast, pathways involving initial hydrogen abstraction followed by bond cleavage are generally associated with higher activation energies. For instance, hydrogen abstraction at the β-carbon followed by S–S bond cleavage is significantly more endothermic than pathways involving hydrogen abstraction at the α-carbon. nih.gov The direct S–S bond scission without a radical initiator requires even higher energy and is not typically observed under low-energy conditions. ub.educaltech.edu

| Cleavage Pathway | Relative Activation Energy | Notes |

| Direct Radical (SH2) Attack at Sulfur | Lowest | Favored pathway for radical-induced cleavage. rsc.orgnih.gov |

| H-abstraction at α-carbon, then C-S cleavage | Higher | A minor pathway. nih.gov |

| H-abstraction at β-carbon, then S-S cleavage | Higher still | More endothermic than α-carbon abstraction pathways. nih.gov |

| Unimolecular S-S Bond Rupture (Thermal) | Highest | Not typically observed under mild conditions. ub.educaltech.edu |

Applications in Advanced Chemical and Biochemical Research

Protein and Peptide Modification

The specific and predictable reaction of methyl 2-pyridyl disulfide with cysteine residues in proteins and peptides has led to its widespread use in proteomics and bioconjugation.

This compound is a well-established reagent for the introduction of a thiomethyl (-SCH3) group onto the sulfhydryl residues of proteins and peptides. nih.gov This reaction, known as thiomethylation, proceeds under mild conditions and results in the formation of a mixed disulfide bond between the protein's cysteine residue and a methyl group. A key advantage of this method is the concurrent release of 2-pyridinethione, which can be monitored spectrophotometrically to quantify the number of modified sulfhydryl groups. nih.gov This provides a convenient and accurate way to titrate the available thiol groups in a protein or peptide sample. nih.govresearchgate.net The thiomethyl group itself is relatively small and can be introduced to study the role of specific cysteine residues in protein structure and function without causing significant steric hindrance.

The disulfide bond formed during thiomethylation with this compound is reversible. This characteristic makes it an excellent tool for the temporary protection or "blocking" of thiol groups in peptides and proteins. nih.gov By blocking these reactive groups, other chemical modifications can be performed on different parts of the molecule without the interference of the highly nucleophilic thiol. Subsequently, the thiomethyl group can be removed under mild reducing conditions, regenerating the original sulfhydryl group and restoring the protein's native structure and function. This reversible blocking strategy is crucial in multistep synthetic and modification procedures where precise control over reactive sites is paramount.

The reaction between pyridyl disulfides and thiols is a cornerstone of site-specific bioconjugation. acs.orgresearchgate.netnih.govoup.com This strategy allows for the precise attachment of various molecules, such as polymers, fluorescent dyes, or therapeutic agents, to specific cysteine residues within a peptide or protein. acs.orgacs.org The process typically involves activating a molecule of interest with a pyridyl disulfide group, which then readily reacts with a free thiol on the target protein, forming a stable disulfide linkage. researchgate.net This method offers a high degree of control over the location of the conjugation, which is critical for preserving the biological activity of the protein. oup.com The resulting disulfide bond can be designed to be cleavable in a reductive environment, such as that found inside cells, enabling the controlled release of the conjugated molecule. acs.org

| Application | Key Feature | Significance | References |

| Site-Specific Bioconjugation | High selectivity for thiol groups | Precise attachment of payloads to proteins | acs.org, oup.com |

| Thiol-Disulfide Exchange | Formation of a cleavable disulfide bond | Enables controlled release of conjugated molecules | acs.org, researchgate.net |

| Protein Labeling | Attachment of fluorescent or radioactive tags | Visualization and tracking of proteins | acs.org |

The cleavable nature of the disulfide bond formed by this compound is exploited in the design of redox-responsive peptide-polymer conjugates. nih.govacs.org These smart materials are engineered to change their properties in response to a reducing environment. researchgate.netresearchgate.net For instance, a hydrophilic polymer can be conjugated to a peptide via a disulfide linker. In an oxidizing environment, the conjugate remains intact. However, in the presence of a reducing agent like glutathione (B108866), which is found at higher concentrations inside cells, the disulfide bond is cleaved, releasing the peptide from the polymer. researchgate.net This strategy has been used to create systems that can self-assemble or disassemble in response to redox stimuli, offering potential applications in drug delivery and diagnostics. researchgate.netnih.govacs.org

Site-Specific Bioconjugation Strategies for Peptides and Proteins

Polymer Science and Material Design

The reactivity of the pyridyl disulfide group extends beyond bioconjugation and has been instrumental in the development of novel "smart" polymers and materials.

Pyridyl disulfide-containing monomers can be incorporated into polymer chains through various polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orgacs.org This results in polymers with pendant pyridyl disulfide groups along their backbone. rsc.orgrsc.org These functional polymers can then undergo thiol-disulfide exchange reactions with thiol-containing molecules, allowing for post-polymerization modification and the creation of complex polymeric architectures. acs.orgrsc.orgrsc.org The resulting materials are redox-responsive, as the disulfide crosslinks or conjugated side chains can be cleaved by reducing agents. researchgate.netacs.orgrsc.org This property has been utilized to create a variety of redox-sensitive materials, including hydrogels, nanogels, and micelles, which can change their structure and properties in response to a reductive environment. researchgate.netrsc.org

| Polymerization Technique | Monomer Type | Resulting Polymer Feature | Application | References |

| RAFT Polymerization | Pyridyl disulfide ethyl methacrylate (B99206) (PDSMA) | Pendant pyridyl disulfide groups | Post-polymerization modification, redox-responsive materials | acs.org |

| Free Radical Polymerization | Methacrylamide (B166291) with pyridyl disulfide group | Pendant pyridyl disulfide groups | Stable in aqueous media, rapid thiol-disulfide exchange | rsc.org |

| Copolymerization | N-vinyl lactams and pyridyl disulfide ethyl methacrylate | Reactive copolymers with PDS side groups | Facile access to complex polymeric architectures | acs.org |

Post-Polymerization Modification through Thiol-Disulfide Exchange

Post-polymerization modification (PPM) is a powerful strategy for introducing diverse functionalities into polymers. This compound and other pyridyl disulfide-containing monomers are particularly useful in this context due to their ability to undergo efficient and selective thiol-disulfide exchange reactions. nih.govrsc.orgwiley-vch.de This exchange process is advantageous because it proceeds under mild conditions, often in aqueous media, and the byproduct, 2-pyridinethione, is stable and unreactive, which drives the reaction to completion. rsc.org

The incorporation of pyridyl disulfide groups into a polymer backbone provides a versatile platform for subsequent modifications. rsc.org Researchers have successfully utilized this approach to create multi-stimuli-responsive polymers. For instance, a random copolymer containing pyridyl disulfide units can be reacted with various thiols to introduce functionalities that respond to changes in pH, redox potential, light, or the presence of specific proteins. nih.gov This method simplifies the synthesis of complex "smart" materials with potential applications in drug delivery and sensing. nih.gov

The rate and efficiency of the thiol-disulfide exchange can be influenced by pH. While some studies suggest optimal reaction rates between pH 8 and 10, others have reported higher conversions at a lower pH of 6, particularly when using terminal cysteine residues. wiley-vch.de This highlights the importance of optimizing reaction conditions based on the specific polymer and thiol being used.

Fabrication of Stimuli-Responsive Soft Materials and Self-Assembling Systems

The dynamic nature of the disulfide bond makes it a key component in the design of stimuli-responsive "smart" materials. mdpi.comresearchgate.net These materials can undergo changes in their physical or chemical properties in response to external stimuli, such as redox conditions, pH, or light. mdpi.comresearchgate.net this compound and related pyridyl disulfides are highly reactive precursors for creating such materials. mdpi.com

One notable application is the development of redox-responsive systems. The disulfide bond can be cleaved under reducing conditions, such as those found inside cells with high concentrations of glutathione, and reformed under oxidizing conditions. mdpi.comresearchgate.net This reversible process has been exploited to create drug delivery systems that release their cargo in a targeted manner. mdpi.com For example, polymersomes containing disulfide linkages can be designed to release an encapsulated drug upon entering the reducing environment of a cell. mdpi.com

Furthermore, the thiol-disulfide exchange reaction involving pyridyl disulfides can be used to engineer self-assembling systems. By conjugating polymers with molecules like cyclic peptides, which can form strong hydrogen bonds, researchers have created conjugates that self-assemble into well-defined nanostructures, such as nanotubes. researchgate.netacs.org The introduction of a cleavable disulfide linker allows for the disassembly of these structures in response to a reducing agent, offering a mechanism for controlled release or disassembly. researchgate.netacs.org

Surface Functionalization and Patterning on Substrates (e.g., Gold)

The ability of sulfur-containing compounds to form strong bonds with gold surfaces has been widely utilized for surface modification. nih.govnih.gov Polymers end-functionalized with a pyridyl disulfide group can be readily immobilized on gold substrates. nih.govresearchgate.net This process is believed to involve the formation of a stable sulfur-gold bond, with the release of 2-pyridinethione. nih.gov

This technique allows for the creation of well-defined polymer brushes and patterned surfaces. For example, a glycopolymer with a pyridyl disulfide end-group has been successfully patterned onto a gold surface using microcontact printing, creating features with dimensions on the micrometer scale. nih.govresearchgate.net Such functionalized surfaces have potential applications in biosensors and as platforms for studying cell-surface interactions. researchgate.net

The pyridyl disulfide group also provides a handle for further functionalization after immobilization. The disulfide bond can be cleaved, and the resulting thiol can be used for subsequent reactions, allowing for the creation of complex, multi-functional surfaces. acs.org This versatility makes pyridyl disulfide-functionalized polymers a valuable tool for creating advanced materials with tailored surface properties.

Reagent in Organic Synthesis

Beyond polymer and materials science, this compound serves as a valuable reagent in various organic synthesis applications.

Formation of Disulfide Bonds in Synthetic Peptides and Other Organic Molecules

Disulfide bonds are crucial for the structure and function of many peptides and proteins. springernature.comresearchgate.net this compound was first reported as a reagent for the titration of thiol groups in peptides and for their temporary protection with a thiomethyl group. nih.gov A more convenient synthesis of this compound involves the reaction of 2-thiopyridone with methyl methanethiosulfonate. nih.gov

The formation of disulfide bonds can be achieved by reacting a cysteine-containing peptide with a reagent like di(2-pyridyl)disulfide. thieme-connect.de This reaction forms an activated mixed disulfide, which can then react with a second cysteine-containing peptide to form the desired interchain disulfide bond. thieme-connect.de This method is advantageous because the released 2-pyridinethione is unreactive, which helps to drive the reaction forward. rsc.org The reaction can be monitored spectrophotometrically, providing a convenient way to follow its progress. researchgate.netthieme-connect.de

Role in Macrolide Ring Closure Studies

Macrolides are a class of organic compounds characterized by a large lactone ring, and many possess significant biological activity. mdpi.com The synthesis of these complex molecules often involves a challenging ring-closure step. Symmetrically substituted 2,2′-dipyridyl disulfides have been prepared and studied in the context of macrolide ring closure. tandfonline.com

While the direct use of this compound in macrolide synthesis is less common, the principles of thiol activation are relevant. Thioesters, activated by reagents like 2,2'-dipyridyl disulfide and triphenylphosphine, have been used to facilitate macrolactonization, the formation of the large lactone ring. oup.comacs.org The increased electrophilicity of the thioester in the presence of these reagents promotes the intramolecular cyclization reaction. acs.org

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a vast and important class of organic molecules with diverse applications in medicinal chemistry and materials science. Di(2-pyridyl) disulfide and related sulfenylating reagents have been used in the synthesis of various heterocyclic structures. researchgate.netscilit.com

For example, the reaction of 2-chloro-3-nitropyridine (B167233) with methanolic potassium hydrosulfide (B80085) can yield bis(3-nitro-2-pyridyl)disulfide alongside the corresponding thione. tandfonline.com While this demonstrates the formation of a pyridyl disulfide during heterocyclic synthesis, these disulfides can also serve as starting materials or reagents for constructing more complex heterocyclic systems. The reactivity of the disulfide bond allows for its incorporation into or reaction with other molecules to form new ring structures.

Development of Chemical Probes for Biological Systems (Non-Clinical)

This compound serves as a crucial component in the design of chemical probes for interrogating complex biological systems. Its inherent reactivity towards thiol groups, coupled with the ability to be incorporated into larger molecular scaffolds, has enabled the development of sophisticated tools for studying enzyme function and detecting specific reactive species. These probes are instrumental in advancing our understanding of biochemical pathways and cellular processes without direct clinical applications.

Reactivity Probes for Enzyme Catalysis Studies

This compound and its derivatives are extensively used as reactivity probes to investigate the catalytic mechanisms of enzymes, particularly cysteine proteinases like papain and actinidin. nih.gov These probes are designed to react specifically with the catalytic-site thiol group, allowing researchers to study the microenvironment and reactivity of the active site. nih.gov

The reaction between the probe and the enzyme's catalytic thiol group is sensitive to the pH and the surrounding amino acid residues, providing insights into the electrostatic interactions and conformational changes that occur during catalysis. nih.govresearchgate.net By systematically altering the structure of the 2-pyridyl disulfide probe, researchers can map the steric and electronic requirements of the enzyme's active site. nih.gov This approach, known as reactivity-probe kinetics, allows for a "supracrystallographic" resolution of interactions that contribute to enzyme catalysis, revealing subtle differences between enzymes that may appear structurally identical in crystallographic studies. nih.govnih.gov

For instance, studies comparing actinidin and papain, which have nearly identical crystal structures, have utilized this compound to highlight significant differences in their catalytic-site characteristics. nih.gov These probes have helped to elucidate the role of specific ion-pair geometries and electrostatic modulations in the catalytic process. researchgate.net The kinetic data obtained from these reactivity probe studies can define lower pH limits for valid kinetic analysis and help construct detailed kinetic models of enzyme action. nih.gov

The use of substrate-derived 2-pyridyl disulfide probes, where the disulfide is attached to a molecule that mimics the enzyme's natural substrate, has further refined this approach. researchgate.net These probes provide information on how binding interactions at subsites away from the catalytic center can influence the chemistry at the active site, a phenomenon known as binding site-catalytic site signaling. researchgate.net

Table 1: Application of this compound in Enzyme Catalysis Studies

| Enzyme Studied | Probe Type | Information Gained |

| Actinidin | This compound | Characterization of catalytic-site thiol group reactivity and pH dependence. nih.gov |

| Papain | This compound | Comparison of catalytic-site microenvironment with actinidin. nih.gov |

| Cysteine Proteinases | Substrate-derived 2-pyridyl disulfides | Elucidation of binding site-catalytic site signaling. nih.govresearchgate.net |

Fluorescent Probes for Detection of Reactive Sulfur Species

Derivatives of this compound are integral to the design of fluorescent probes for the detection of reactive sulfur species (RSS), such as hydrogen sulfide (B99878) (H₂S) and sulfane sulfurs. researchgate.netnih.gov These probes are engineered to undergo a specific chemical reaction with the target RSS, leading to a measurable change in fluorescence. researchgate.net This "turn-on" fluorescence response allows for the sensitive and selective detection of these important biological signaling molecules. researchgate.net

The design strategy for these probes often involves coupling a 2-pyridyl disulfide moiety to a fluorophore. researchgate.net The disulfide bond acts as a recognition site for H₂S. The reaction of H₂S with the 2-pyridyl disulfide triggers a cascade of events, typically a nucleophilic substitution followed by a cyclization reaction, which liberates the fluorophore and "turns on" its fluorescence. researchgate.net This mechanism provides high selectivity for H₂S over other biologically relevant thiols like cysteine and glutathione. researchgate.net

Several generations of these probes have been developed, each with improved sensitivity and selectivity. For example, the WSP series of probes (WSP1-WSP5) are based on a 2-pyridyl disulfide core and have been successfully used for the detection of H₂S in bovine plasma and for bioimaging in live cells. researchgate.net Another example is SSP4, a fluorescein-based probe that incorporates two sulfane sulfur recognition sites, enabling the detection of persulfidated proteins. nih.gov The design of SSP4 involved the reaction of thiosalicylic acid with pyridyl disulfide, followed by esterification with fluorescein. nih.gov

The development of these probes has been crucial for investigating the diverse roles of H₂S and other RSS in biological systems, from their function as gasotransmitters to their involvement in cellular signaling pathways. nih.govresearchgate.net The ability to visualize the localization and dynamics of these species within living cells provides invaluable insights into their physiological and pathological functions. nih.gov

Table 2: Examples of 2-Pyridyl Disulfide-Based Fluorescent Probes for Reactive Sulfur Species

| Probe Name | Target Species | Fluorophore | Key Feature |

| WSP1-WSP5 | Hydrogen Sulfide (H₂S) | Various | High sensitivity and selectivity for H₂S. researchgate.net |

| SSP4 | Sulfane Sulfurs | Fluorescein | Enables detection of persulfidated proteins. nih.gov |

| HSN2 | Hydrogen Sulfide (H₂S) | Not specified | 60-fold fluorescence turn-on upon reaction with H₂S. nih.gov |

| Fl-H₂S | Hydrogen Sulfide (H₂S) | Not specified | 38-fold fluorescence turn-on at 561 nm. nih.gov |

Application in Antimicrobial Agent Design and Mechanistic Studies

This compound and its analogs have emerged as a promising class of antimicrobial agents, particularly against multidrug-resistant bacteria. nih.gov Their design is often inspired by the natural antimicrobial compound allicin, found in garlic, which also contains a reactive disulfide bond. nih.gov The pyridyl disulfide moiety emulates the chemical reactivity of allicin's thiosulfinate group. nih.gov

The antimicrobial activity of these compounds is attributed to their ability to undergo thiol-disulfide exchange reactions with essential microbial proteins and enzymes. nih.gov At physiological pH, the pyridyl ring can become protonated, increasing its reactivity towards thiols and accelerating the exchange reaction. nih.gov This targeted disruption of cellular machinery leads to bacterial growth inhibition and cell death. acs.org

Structure-activity relationship (SAR) studies have been conducted to optimize the antimicrobial potency of pyridyl disulfide derivatives. These studies have shown that the length of the S-alkyl chain significantly influences activity, with analogs having 7-9 carbons demonstrating the highest susceptibility against Gram-positive bacteria, including vancomycin-intermediate and vancomycin-resistant Staphylococcus aureus (VISA and VRSA). nih.gov

Beyond direct antimicrobial activity, pyridyl disulfides have shown potential as antibiotic adjuvants. They exhibit synergy with conventional antibiotics like vancomycin (B549263) against resistant strains and can disperse bacterial biofilms, which are notoriously difficult to eradicate. nih.govuzh.ch Mechanistic studies have revealed that these compounds can decelerate the metabolism of S. aureus. nih.gov Furthermore, some methyl disulfide analogs have been reported to inhibit mycobacterial drug efflux systems, a key mechanism of antibiotic resistance. mdpi.com

The development of heterocyclic disulfides containing pyridine (B92270), pyrimidine, and other aromatic rings has expanded the chemical space for designing novel antimicrobial agents. acs.org For example, compound S8, a derivative with a disulfide bond, showed potent antifungal activity against Monilinia fructicola, while compound S5 was effective against the bacterium Xanthomonas oryzae. acs.org The mechanism of action for these compounds involves disrupting the integrity of the plasma membrane and causing leakage of cellular contents. acs.org

Table 3: Antimicrobial Activity of Selected Pyridyl Disulfide Derivatives

| Compound/Analog | Target Organism(s) | Key Finding(s) |

| Pyridyl disulfides with S-alkyl chains (7-9 carbons) | Staphylococcus aureus (including VISA, VRSA) | High susceptibility; synergy with vancomycin. nih.gov |

| Compound S8 | Monilinia fructicola (fungus) | Potent antifungal activity (EC₅₀ = 5.92 μg/mL). acs.org |

| Compound S5 | Xanthomonas oryzae (bacterium) | Excellent antibacterial effect (MIC₉₀ = 1.56 μg/mL). acs.org |

| 2-(methyldithio)pyridine-3-carbonitrile | Various bacteria and fungi | Broad-spectrum antimicrobial activity. mdpi.com |

Analytical Methodologies in Pyridyl Disulfide Research

Spectrophotometric Quantification of Thiol Groups

The reaction of pyridyl disulfides with thiol groups to form a chromophoric leaving group, 2-thiopyridone, is the basis for a widely used spectrophotometric assay to quantify sulfhydryl groups. researchgate.netspringernature.com This method is analogous to the well-known Ellman's assay, which uses 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). bmglabtech.comcreative-proteomics.com

The reaction between a pyridyl disulfide and a thiol-containing compound results in a thiol-disulfide exchange, releasing 2-thiopyridone which has a strong absorbance at a specific wavelength, allowing for its quantification. ox.ac.uk For instance, the reaction of Methyl 2-pyridyl disulfide with a sulfhydryl group releases 2-thiopyridone, which can be measured spectrophotometrically. researchgate.net This provides a direct measure of the number of accessible thiol groups in a sample. ox.ac.uk

While this method is rapid and straightforward, it can be prone to inaccuracies. nih.govacs.org For example, issues such as false high and low determinations of protein and 2-thiopyridone concentrations, respectively, have been reported. nih.govacs.org These problems can stem from low selectivity and poor reproducibility. nih.govacs.org

| Reagent | Chromophore | λmax (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| This compound | 2-thiopyridone | ~343 | ~8,080 |

| 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) | 2-nitro-5-thiobenzoate (TNB) | 412 | 14,150 nih.gov |

Table 1: Comparison of Spectrophotometric Reagents for Thiol Quantification. This table presents a comparison of key characteristics for two common reagents used in the spectrophotometric quantification of thiol groups.

High-Performance Liquid Chromatography (HPLC) for Derivatized Proteins

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of proteins that have been derivatized with pyridyl disulfide-containing reagents. nih.govacs.org This method offers significant advantages in terms of accuracy, selectivity, and reproducibility compared to traditional spectrophotometric methods. nih.govacs.org

In a typical application, a protein is reacted with a pyridyl disulfide cross-linker. After the reaction, the derivatized protein can be separated from unreacted reagents and byproducts using HPLC. researchgate.net The degree of derivatization, which is the number of pyridyl disulfide moieties attached to the protein, can be accurately determined. nih.govacs.org This is often achieved by treating the derivatized protein with a reducing agent like dithiothreitol (B142953) (DTT) to release 2-thiopyridone, which is then quantified by HPLC. nih.govacs.org

Reverse-phase HPLC (RP-HPLC) is a commonly used mode for these separations, often employing C8 or C18 columns. researchgate.nethplc.eu The separation is based on the hydrophobicity of the molecules, and gradient elution is typically used to achieve optimal separation of the derivatized protein from other components in the mixture. hplc.euchimia.ch

| Analytical Method | Advantages | Disadvantages |

| Spectrophotometry | Rapid, simple | Prone to inaccuracies, low selectivity, poor reproducibility nih.govacs.org |

| HPLC | High accuracy, selectivity, and reproducibility, requires small sample amounts nih.govacs.org | More complex instrumentation and procedure |

Table 2: Comparison of Analytical Methods for Derivatized Proteins. This table outlines the key advantages and disadvantages of spectrophotometry versus HPLC for the analysis of proteins derivatized with pyridyl disulfide-containing cross-linkers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyridyl disulfide compounds and for monitoring their reactions in real-time. nih.govacs.org Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity and purity of synthesized compounds. researchgate.net

For instance, the ¹H NMR spectrum of a pyridyl disulfide derivative will show characteristic signals for the protons on the pyridine (B92270) ring and any attached alkyl or aryl groups. chemicalbook.com The chemical shifts and coupling patterns of these signals can be used to confirm the structure of the molecule. researchgate.net In the context of polymers functionalized with pyridyl disulfide groups, ¹H NMR can be used to determine the number-average molecular weight (Mn) by comparing the integrals of the end-group protons to those of the polymer backbone. nih.govacs.orgnih.gov

Furthermore, NMR is a powerful technique for monitoring the progress of reactions involving pyridyl disulfides. azom.commagritek.com For example, the thiol-disulfide exchange reaction can be followed by observing the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the products. utwente.nl This allows for the determination of reaction kinetics and optimization of reaction conditions. azom.com

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing polymers that have been synthesized or functionalized with pyridyl disulfide groups. nih.govacs.org GPC separates molecules based on their hydrodynamic volume in solution, providing information about the molecular weight distribution of a polymer sample. nih.gov

For polymers prepared using techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.govacs.orgnih.gov A narrow PDI is indicative of a well-controlled polymerization process. nih.govacs.orgnih.gov

When a pyridyl disulfide functionalized polymer is conjugated to another molecule, such as a protein or another polymer, GPC can be used to confirm the successful conjugation by observing a shift to a higher molecular weight for the conjugate compared to the starting polymer. nih.govuq.edu.au

| Polymer | Mn (kDa) by ¹H NMR | Mn (kDa) by GPC | PDI by GPC | Reference |

| Pyridyl disulfide end-functionalized glycopolymer | 13.0 | 10.2 | 1.12 | nih.govacs.orgnih.gov |

Table 3: Characterization of a Pyridyl Disulfide End-Functionalized Glycopolymer. This table presents the molecular weight and polydispersity data for a specific glycopolymer, as determined by ¹H NMR and GPC.

Mass Spectrometry (MS) in Mechanistic Studies of Disulfide Cleavage

Mass spectrometry (MS) is a highly sensitive and powerful analytical technique used to investigate the mechanisms of disulfide cleavage and exchange reactions. tandfonline.comrsc.org It allows for the identification of reactants, intermediates, and products based on their mass-to-charge ratio (m/z). pnas.orgrsc.org

In the context of pyridyl disulfide chemistry, MS can be used to study the kinetics and mechanism of thiol-disulfide exchange reactions. nih.gov For example, by monitoring the abundance of different species over time, researchers can gain insights into the reaction pathway. tandfonline.com Electron ionization mass spectrometry (EI-MS) has been employed to study disulfide-disulfide interchange in polymer melts, providing evidence for the reaction mechanism. tandfonline.com

Furthermore, mass spectrometry is crucial in proteomics for identifying proteins and characterizing their post-translational modifications, including disulfide bonds. pnas.org In studies involving the modification of proteins with pyridyl disulfide reagents, MS can confirm the covalent attachment of the modifying group and help to identify the specific amino acid residues involved. pnas.org Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS are often used for the analysis of peptides and proteins. rsc.org

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 2-pyridyl disulfide. Methods such as Density Functional Theory (DFT) have been employed to study related pyridine-disulfide compounds. For instance, calculations on methyl-nitro-pyridine-disulfide using the B3LYP/6-311G(2d,2p) approach have been used to determine the molecular structure and analyze vibrational spectra. researchgate.net Such studies confirm the disulfide C-S-S-C bridge linking two pyridine (B92270) rings and provide insights into the molecule's dynamical properties. researchgate.net

Furthermore, mechanistic findings from studies on other radical-driven disulfide bond cleavages are considered generally applicable to species like the methyl pyridyl radicals. rsc.org This suggests that the reactivity patterns observed in related systems can provide a predictive framework for the behavior of this compound in various chemical environments.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving disulfide compounds. acs.orgacs.org For thiol-disulfide exchange reactions, which are characteristic of this compound, DFT calculations have been pivotal in mapping out the reaction pathways. nih.gov

Studies on the reaction of N-methyl-2-pyrrolidinone with carbon disulfide have utilized DFT to determine transition states and intermediates, suggesting a two-step reaction mechanism. researchgate.net Although a different system, the methodological approach of identifying transition states and calculating activation energies is directly applicable to understanding the reactions of this compound. For instance, the reaction between the 2-pyridyl cation and dimethyl disulfide has been studied using DFT to calculate potential energy surfaces and reaction enthalpies. purdue.edu

DFT studies on the thiol-disulfide interchange have shown that the reaction can proceed through an SN2-like transition state or a trisulfur (B1217805) anionic intermediate. nih.govresearchgate.net The preferred pathway often depends on the steric hindrance of the substituents. nih.gov For peptide-substituted disulfides, DFT calculations support the formation of a stable trisulfur intermediate. nih.govresearchgate.net These computational insights are crucial for understanding the reactivity of this compound in biological and chemical systems, particularly its role in thiol-disulfide exchange reactions which are fundamental to its application. nih.govmdpi.com

Modeling of Thiol/Disulfide Exchange Energetics

The energetics of thiol/disulfide exchange reactions are critical for understanding the stability and reactivity of disulfide-containing molecules. High-level theoretical calculations have been used to determine free energies, transition structures, and solvent effects for these exchange reactions. researchgate.net

The mechanism for thiol/disulfide exchange is generally accepted to proceed via an SN2-type nucleophilic substitution where a thiolate anion attacks the disulfide bond. mdpi.comresearchgate.netnih.gov Computational modeling has confirmed that the thiolate is the reactive species and the reaction proceeds through a well-defined transition state. researchgate.net The transition structures are characterized by an even distribution of charge density between the attacking and leaving sulfur atoms. researchgate.net

These models have also shown that hydrophobic environments can catalyze the exchange reaction. researchgate.net This is a significant finding for understanding the behavior of this compound in different solvent systems and in biological contexts where it might interact with nonpolar regions of proteins or membranes. The kinetics of these exchange reactions are influenced by the pKa of the thiols involved, with the thiolate anion being significantly more reactive than the protonated thiol. mdpi.comnih.gov

The table below summarizes key energetic parameters for a model thiol-disulfide exchange reaction.

| Parameter | Value | Reference |

| Activation Barrier (t-butyl mercaptide + di-t-butyl disulfide) | 9.8 kcal/mol | nih.gov |

| Intermediate Stability (peptide model) | -10.7 kcal/mol | nih.gov |

This data is for a model system and provides an estimate of the energetics involved in thiol-disulfide exchange reactions.

Analysis of Disulfide Bond Lengths and Torsion Angles

The geometry of the disulfide bond, specifically its length and torsion angle (dihedral angle), is a key determinant of the stability and reactivity of disulfide-containing compounds. wikipedia.org Disulfides generally prefer a C-S-S-C dihedral angle approaching 90°. wikipedia.org Deviations from this preferred angle can lead to increased strain and higher reactivity.

In crystal structures of various disulfide compounds, the S-S bond length is typically around 2.05 Å. wikipedia.org For example, in diphenyl disulfide, the S-S bond length is 2.03 Å. wikipedia.org In a complex of bis(2-pyridylmethyl)disulfide with cobalt(II), the S-S bond length was found to be 2.040 (2) Å. researchgate.net In another nickel(II) complex with a related ligand, the S-S bond was slightly longer at 2.089 (8) Å. researchgate.net

The C-S-S-C torsion angle is also a critical parameter. In the aforementioned cobalt(II) complex, this angle was 102.2 (3)°, which is close to the ideal 90°. researchgate.net However, in the nickel(II) complex, the torsion angle was significantly smaller at 55.4 (10)°, indicating strain imposed by the coordination environment. researchgate.net Studies on epidithiodiketopiperazines, which have strained disulfide bridges, show a correlation between the S-S bond length and the cumulative energy of n→π* interactions, which help to stabilize the strained conformation. raineslab.com

The following interactive table provides typical values for disulfide bond parameters from various sources.

| Parameter | Value | Compound/System | Reference |

| S-S Bond Length | ~2.05 Å | General Disulfides | wikipedia.org |

| S-S Bond Length | 2.03 Å | Diphenyl disulfide | wikipedia.org |

| S-S Bond Length | 2.040 (2) Å | Bis(2-pyridylmethyl)disulfide-Co(II) complex | researchgate.net |

| S-S Bond Length | 2.089 (8) Å | Bis(2-pyridylmethyl)disulfide-Ni(II) complex | researchgate.net |

| S-S Bond Length | 2.067 (2) Å | 2,2′-Disulfanediylbis(pyridine N-oxide) | iucr.org |

| C-S-S-C Torsion Angle | ~90° | General Disulfides | wikipedia.org |

| C-S-S-C Torsion Angle | 102.2 (3)° | Bis(2-pyridylmethyl)disulfide-Co(II) complex | researchgate.net |

| C-S-S-C Torsion Angle | 55.4 (10)° | Bis(2-pyridylmethyl)disulfide-Ni(II) complex | researchgate.net |

| C-S-S-C Torsion Angle | 100.43 (13)° | 2,2′-Disulfanediylbis(pyridine N-oxide) | iucr.org |

Future Directions and Emerging Research Areas

Expansion of Pyridyl Disulfide Applications in Advanced Polymer Architectures

The incorporation of the pyridyl disulfide moiety into polymers enables the creation of dynamic and stimuli-responsive materials. rsc.org This is primarily due to the facility of the thiol-disulfide exchange reaction, which allows for post-polymerization modification and the introduction of functionalities that can respond to specific triggers like pH, redox potential, or light. rsc.org The release of the stable 2-pyridinethione leaving group during the exchange reaction provides a strong thermodynamic driving force, ensuring the reaction proceeds to completion. rsc.org

Future research is focused on leveraging this reactivity to construct increasingly complex polymer architectures. Modern polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in this endeavor. rsc.orgmdpi.com These methods allow for the precise synthesis of polymers with PDS groups at specific locations, such as end-groups or as pendant side chains. nih.govuq.edu.auacs.org

Emerging applications include:

Stimuli-Responsive Systems: Polymers containing PDS groups are being designed as "smart" materials for targeted drug delivery. rsc.org These polymers can remain stable in the bloodstream and then release their therapeutic payload in the reductive intracellular environment, where high concentrations of glutathione (B108866) (GSH) trigger the cleavage of the disulfide bond. rsc.orgrsc.org

Self-Healing Materials: The reversible nature of the disulfide bond is being exploited to create self-healing polymer networks. When mechanically damaged, the disulfide bonds can break and reform, restoring the material's integrity. rsc.orgmdpi.com Research is exploring the kinetics and efficiency of this process in various polymer matrices. rsc.org

Complex Topologies: The PDS group serves as a versatile chemical handle for synthesizing advanced polymer architectures like hyperbranched polymers, nanogels, and block copolymers. mdpi.comnih.gov For instance, biodegradable nanogels have been fabricated from PDS-containing copolymers, which are then cross-linked through disulfide bonding. nih.gov These structures are promising for applications in drug encapsulation and delivery. nih.gov

| Polymerization Technique | Resulting Architecture | Key Feature/Application | Reference |

|---|---|---|---|

| ATRP (Atom Transfer Radical Polymerization) | End-functionalized glycopolymers | Bioconjugation to siRNA, surface patterning. | nih.gov |

| RAFT (Reversible Addition-Fragmentation chain Transfer) | Statistical copolymers (e.g., with N-vinylpyrrolidone) | Provides a scaffold for facile conjugation of various biological components via thiol-disulfide exchange. | mdpi.comacs.org |

| RAFT Polymerization | Hyperbranched polymers, nanogels | Formation of degradable structures sensitive to reducing agents like DTT. | nih.gov |

| Emulsion Polymerization | Functionalized nanoparticles (e.g., poly(propylene sulfide)) | Creates thiol-reactive nanoparticles for conjugating peptides and proteins for immunological applications. | acs.org |

Integration into Novel Bioconjugation Strategies for Complex Biomolecules

The high selectivity of the pyridyl disulfide group for thiols makes it an invaluable tool for bioconjugation, the process of linking molecules to biomolecules such as proteins, peptides, and nucleic acids. thermofisher.comsigmaaldrich.com This reaction proceeds efficiently under mild, physiological conditions (pH 6.5-7.5), which is crucial for maintaining the structure and function of the biological component. thermofisher.comnih.gov

The future of PDS-mediated bioconjugation lies in its application to increasingly complex biological systems and the creation of multifunctional constructs.

Peptide and Protein Conjugates: Researchers are developing methods to conjugate PDS-functionalized polymers and lipids to cysteine-containing peptides and proteins. nih.govacs.org This strategy is used to create redox-responsive cyclic peptide-polymer conjugates that can self-assemble into supramolecular structures like nanotubes. acs.org Such materials have potential applications in tissue engineering and regenerative medicine.

Nucleic Acid Delivery: Glycopolymers with PDS end-groups have been successfully conjugated to thiol-modified short interfering RNA (siRNA). nih.govresearchgate.net This approach demonstrated a high conjugation efficiency of 97% and is being explored to enhance the stability and cellular uptake of siRNA therapeutics. nih.gov

Multifunctional Platforms: The orthogonality of the PDS-thiol reaction allows it to be used in combination with other coupling chemistries to build complex bioconjugates. acs.org For example, an asymmetric cyclic peptide-polymer conjugate was created using both pyridyl disulfide chemistry and NHS coupling chemistry, demonstrating the potential to create materials with multiple, distinct functionalities. acs.org

| Biomolecule | Conjugation Strategy | Resulting Conjugate/Application | Reference |

|---|---|---|---|

| siRNA (thiol-modified) | Reaction with PDS-end-functionalized glycopolymer. | Glycopolymer-siRNA conjugate for enhanced stability and delivery. | nih.govresearchgate.net |

| Cysteine-containing peptides (e.g., GALA, tbFGF) | Reaction with PDS-activated lipids (DPTE). | Lipopeptides for targeted liposomal drug delivery and improved cytosolic delivery. | nih.govresearchgate.net |

| Cysteine-containing cyclic peptides | Reaction with PDS-containing polymers (e.g., PEG). | Redox-responsive cyclic peptide-polymer conjugates capable of self-assembly. | acs.org |

| Proteins (e.g., EGFP, Albumin) | Reaction with PDS-functionalized copolymers or CTAs. | Protein-polymer conjugates for enhanced in vivo circulation time and advanced biomaterials. | acs.orgsigmaaldrich.com |

Development of Next-Generation Chemical Probes with Enhanced Selectivity

Pyridyl disulfides are core components of chemical probes designed to detect and quantify thiols. mdpi.com The reaction with a thiol releases pyridine-2-thione, a chromophore that can be measured spectrophotometrically at 343 nm, providing a convenient method for monitoring the reaction. thermofisher.comthermofisher.com While effective, a major challenge for current probes is achieving selectivity for specific thiol-containing biomolecules amidst a vast background of other thiols, particularly glutathione (GSH), which is present in millimolar concentrations within cells. researchgate.netchemrxiv.org

Future research is intensely focused on designing next-generation probes with superior selectivity.

Tuning Reactivity: The reactivity of the disulfide bond can be modulated. For example, 4-pyridyl disulfide (4-PDS) reacts significantly faster with GSH than 2-pyridyl disulfide (2-PDS), especially at lower pH. mdpi.com This differential reactivity could be exploited to create probes with tailored response kinetics.

Rational Structural Design: A key strategy involves the rational design of novel disulfide structures to control both thermodynamic and kinetic stability. chemrxiv.org By creating pre-organised cyclic disulfides, researchers aim to develop probes that are resistant to non-specific triggering by monothiols like GSH but are highly reactive towards specific dithiol-containing enzymes, such as thioredoxin (Trx). researchgate.netchemrxiv.org

Alternative Trapping Moieties: To overcome interference from biological thiols, researchers are exploring alternative chemical traps. One promising approach uses diselenide-based probes. acs.orgnih.gov While diselenides can react with thiols, the resulting intermediate retains high reactivity towards hydrogen sulfide (B99878) (H₂S), allowing for the selective detection of H₂S even in the presence of high thiol concentrations. nih.gov This design principle—creating a non-consumptive trapper—could be adapted for other targets beyond H₂S. nih.gov

Computational Design and Prediction of Novel Pyridyl Disulfide Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the design and understanding of new materials and molecules. In the context of pyridyl disulfides, computational approaches are being used to predict reactivity and guide the synthesis of functional systems.

Modeling Reaction Kinetics: For complex systems like epoxy vitrimers containing disulfide bonds, computational models are used to understand their dynamic behavior. rsc.org Sets of differential equations can model the curing kinetics and predict how the incorporation of dynamic disulfide bonds influences material properties like stress relaxation and reprocessability. rsc.org

Predicting Thermodynamic Properties: Quantum chemical calculations are employed to determine the thermodynamic driving forces for specific reactions. For example, the Rehm-Weller equation can be used to predict the feasibility of electron transfer in photosensitized systems that incorporate a disulfide/thiol redox switch. uni-goettingen.de Such predictions are crucial for designing molecular systems for energy storage. uni-goettingen.de

Enzyme and Probe Design: While challenging, computational design strategies are being developed for systems involving non-canonical components like pyridyl disulfide. nih.gov Advances in AI-powered protein design and structure prediction are beginning to overcome the complexities that previously hindered these approaches. nih.gov These methods hold the promise of designing novel biocatalysts or highly selective chemical probes from the ground up by predicting the interactions between the PDS moiety and its target. nih.gov

The synergy between experimental work and computational prediction is expected to significantly accelerate the discovery of new pyridyl disulfide-based materials and probes with precisely tailored properties and functions. rsc.org

Q & A

Q. What is the established protocol for using methyl 2-pyridyl disulfide in thiol group quantification?

this compound is widely employed for titrating thiol groups in peptides and proteins via disulfide exchange reactions. The method involves reacting the compound with thiols under controlled pH (typically pH 8.0–8.5 using Tris-HCl buffer) to form a mixed disulfide and release 2-thiopyridone, which is quantified spectrophotometrically at 343 nm (ε = 7,080 M⁻¹cm⁻¹). Key steps include:

Q. How does this compound compare to other thiol-blocking reagents (e.g., DTNB, MMTS) in specificity?

this compound offers reversible thiol blocking, unlike irreversible agents like iodoacetamide. Its specificity for free thiols is comparable to DTNB but operates at a milder pH, reducing protein denaturation risks. However, DTNB provides a higher molar extinction coefficient (ε = 14,150 M⁻¹cm⁻¹), enhancing sensitivity. This compound is preferred for applications requiring temporary blocking, such as protein folding studies .

Advanced Research Questions

Q. What experimental strategies mitigate interference when using this compound in complex biological matrices?

Interference from competing nucleophiles (e.g., amines) or reducing agents can skew results. Mitigation approaches include:

- Sample pretreatment: Dialysis or size-exclusion chromatography to remove low-MW interferents.

- Buffer optimization: Adjusting pH to 7.5–8.0 to minimize non-thiol reactivity.

- Control experiments: Running parallel assays with thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity . Recent studies recommend coupling with LC-MS for validation in heterogeneous samples .

Q. How do contradictory reports on reaction kinetics with this compound inform experimental design?

Discrepancies in reported reaction rates (e.g., 0.5–2.0 min⁻¹ for cysteine residues) arise from variations in protein accessibility, steric hindrance, or redox conditions. To address this:

Q. What advancements have been made in derivatizing this compound for site-specific protein labeling?

Recent work integrates this compound with click chemistry handles (e.g., alkynes) for orthogonal labeling. For example:

- Bifunctional reagents: Modifying the pyridyl ring with fluorophores enables fluorescence-based thiol tracking.

- Solid-phase applications: Immobilizing the reagent on resins for selective protein capture. These modifications require rigorous HPLC purification to eliminate unreacted intermediates .

Methodological Considerations

Q. What are the critical parameters for optimizing this compound in redox-sensitive assays?

Q. How should researchers handle discrepancies in reported extinction coefficients for 2-thiopyridone?

Variability in ε values (6,800–7,200 M⁻¹cm⁻¹) stems from instrument calibration differences. To standardize:

- Calibrate spectrophotometers using a certified 2-thiopyridone standard.

- Validate with a reference protein (e.g., bovine serum albumin treated with DTT) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

- Storage: Keep at 2–8°C in airtight, light-resistant containers to prevent degradation.

- Waste disposal: Neutralize with 1% (v/v) hydrogen peroxide before disposal. Collect in designated hazardous waste containers .

- PPE: Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust .

Emerging Research Directions

Q. What unresolved challenges exist in applying this compound to single-molecule studies?

Current limitations include low signal-to-noise ratios in single-molecule fluorescence. Innovations such as DNA-PAINT super-resolution imaging coupled with thiol-reactive probes are being explored to enhance spatial resolution .

Q. How can computational modeling improve the design of this compound derivatives?

Molecular dynamics simulations predict steric and electronic effects of substituents on reaction efficiency. For instance, adding electron-withdrawing groups (e.g., nitro) to the pyridyl ring accelerates disulfide exchange rates by 20–30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.